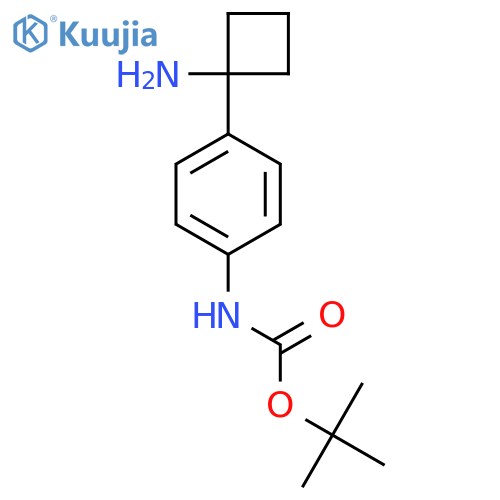Cas no 1314698-58-2 (tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate)

1314698-58-2 structure
商品名:tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate
tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-1629717
- 1314698-58-2
- tert-butyl n-[4-(1-aminocyclobutyl)phenyl]carbamate
- tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate
-
- インチ: 1S/C15H22N2O2/c1-14(2,3)19-13(18)17-12-7-5-11(6-8-12)15(16)9-4-10-15/h5-8H,4,9-10,16H2,1-3H3,(H,17,18)
- InChIKey: JLCSJDBLBSAHAU-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1)C1(CCC1)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 262.168127949g/mol
- どういたいしつりょう: 262.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1629717-0.5g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 0.5g |
$1234.0 | 2023-07-10 | ||
| Enamine | EN300-1629717-1000mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 1000mg |
$628.0 | 2023-09-22 | ||
| Enamine | EN300-1629717-50mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 50mg |
$528.0 | 2023-09-22 | ||
| Enamine | EN300-1629717-5.0g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 5.0g |
$3728.0 | 2023-07-10 | ||
| Enamine | EN300-1629717-0.05g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 0.05g |
$1080.0 | 2023-07-10 | ||
| Enamine | EN300-1629717-10000mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 10000mg |
$2701.0 | 2023-09-22 | ||
| Enamine | EN300-1629717-10.0g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 10.0g |
$5528.0 | 2023-07-10 | ||
| Enamine | EN300-1629717-0.25g |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 0.25g |
$1183.0 | 2023-07-10 | ||
| Enamine | EN300-1629717-5000mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 5000mg |
$1821.0 | 2023-09-22 | ||
| Enamine | EN300-1629717-100mg |
tert-butyl N-[4-(1-aminocyclobutyl)phenyl]carbamate |
1314698-58-2 | 100mg |
$553.0 | 2023-09-22 |
tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
1314698-58-2 (tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate) 関連製品
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 506-17-2(cis-Vaccenic acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
